2-Chloro-4-fluorobenzaldoxime

Description

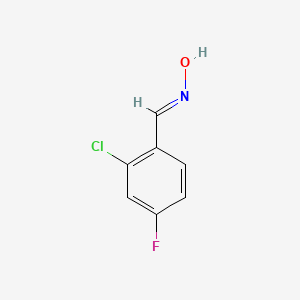

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-chloro-4-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7-3-6(9)2-1-5(7)4-10-11/h1-4,11H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGXRILUPQIOBK-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Fluorobenzaldoxime and Its Precursors

Strategic Approaches to 2-Chloro-4-fluorobenzaldoxime Formation

The final step in synthesizing this compound typically involves the creation of the oxime functional group from its corresponding aldehyde precursor.

The most direct and widely employed method for preparing this compound is the condensation reaction between 2-chloro-4-fluorobenzaldehyde (B1630644) and hydroxylamine (B1172632). This reaction is a standard procedure for forming aldoximes. The aldehyde reacts with hydroxylamine, usually in the form of its hydrochloride salt (NH₂OH·HCl), in the presence of a base to neutralize the HCl released.

The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond characteristic of the oxime. The reaction is typically carried out in a protic solvent like ethanol (B145695) or water.

Reaction Scheme: ClC₆H₃(F)CHO + NH₂OH → ClC₆H₃(F)CH=NOH + H₂O

Key parameters for this reaction include temperature, pH, and the choice of base. Common bases include sodium hydroxide, sodium acetate, or pyridine. For example, a similar compound, 2-chlorobenzaldehyde (B119727) oxime, can be synthesized by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride.

Table 1: Representative Conditions for Aldoxime Synthesis

| Aldehyde Precursor | Reagents | Solvent | Conditions | Product |

| 2-Chloro-4-fluorobenzaldehyde | Hydroxylamine hydrochloride, Base (e.g., Sodium Acetate) | Ethanol/Water | Reflux | This compound |

| 4-Chlorobenzaldehyde | N-(p-Toluenesulfonyl) Imidazole (TsIm) | DMF | Room Temp | 4-Chlorobenzonitrile |

While direct condensation is prevalent, other pathways to the aldoxime moiety exist. One conceptual alternative involves the rearrangement of unstable nitroso compounds. Another approach is the reaction of certain alkyl nitrites with compounds containing active methylene (B1212753) groups, a process known as the Japp–Klingemann reaction, although this is more applicable to ketoxime synthesis. For aldoximes specifically, reduction of a corresponding nitroalkene or other nitro-containing precursors can also be a viable, though less direct, route.

Regioselective Synthesis of the 2-Chloro-4-fluorophenyl Core

Direct halogenation of a substituted benzene (B151609) ring is a fundamental approach to introducing halogen atoms. The regioselectivity is governed by the electronic properties of the substituent(s) already present on the ring.

Chlorination of 4-Fluorotoluene: Fluorine is a weakly activating substituent that directs incoming electrophiles to the ortho and para positions. Since the para position is blocked in 4-fluorotoluene, electrophilic chlorination will predominantly occur at the ortho position (position 2). This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the Cl-Cl bond and generate a stronger electrophile. A patent describes introducing chlorine gas into 2-chloro-4-fluorotoluene (B151448) under UV light irradiation to achieve further chlorination on the methyl group, which is then hydrolyzed to the aldehyde.

Fluorination: Direct fluorination of aromatic rings with F₂ gas is often too exothermic and difficult to control for monofluorination. Therefore, fluorine is more commonly introduced using other methods.

Table 2: Direct Halogenation for Precursor Synthesis

| Starting Material | Reagent | Catalyst | Major Product |

| 4-Fluorotoluene | Cl₂ | FeCl₃ | 2-Chloro-4-fluorotoluene |

| 4-Fluorophenol | SO₂Cl₂ | None | 2-Chloro-4-fluorophenol |

Functional group interconversion (FGI) provides a powerful and regioselective alternative to direct halogenation. These methods often begin with a readily available starting material where a different functional group occupies the target position.

Sandmeyer Reaction: A classic and highly reliable method is the Sandmeyer reaction, which converts an arylamine into an aryl halide via a diazonium salt intermediate. To synthesize a 2-chloro-4-fluorophenyl precursor, one could start with an appropriately substituted aniline. For example, a patented method for synthesizing 2-chloro-4-fluorobenzoic acid starts with 2-chloro-4-aminobenzonitrile. The amino group is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, which is then treated with a copper(I) salt to introduce the desired functionality. Another patented process starts with m-chloroaniline to eventually produce 2-chloro-4-fluorobenzoic acid through a series of steps including formylation, oxidation, and a fluorination reaction.

Halogen Exchange (Halex Reaction): In some cases, one halogen can be replaced by another. For instance, nucleophilic aromatic substitution can be used to convert an activated aryl chloride or bromide into an aryl fluoride (B91410) using a fluoride salt like KF.

Modern palladium-catalyzed cross-coupling reactions offer versatile methods for constructing C

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Production

The synthesis of this compound, a significant chemical intermediate, is intrinsically linked to the production of its precursor, 2-chloro-4-fluorobenzaldehyde. The principles of green and sustainable chemistry are increasingly being applied to the synthesis of this key precursor to minimize environmental impact, reduce costs, and enhance safety. These modern approaches focus on improving reaction conditions, avoiding hazardous reagents, and simplifying processes.

A notable green methodology for preparing 2-chloro-4-fluorobenzaldehyde involves the direct chlorination of 2-chloro-4-fluorotoluene. One patented method employs the introduction of chlorine gas into the raw material under the irradiation of a high-pressure ultraviolet lamp. This process is noteworthy for its clean and environmentally friendly profile, as it proceeds without the need for a solvent or other free radical initiators. The subsequent hydrolysis of the resulting 2-chloro-4-fluoro-dichlorotoluene is conducted under the action of a catalyst, also avoiding high-temperature operations like heating distillation, which further enhances the safety of the process. This method boasts high product purity, high yield, and minimal side reactions, making it suitable for industrial-scale production.

The table below provides a comparative overview of traditional versus green synthetic methodologies for a key precursor to this compound.

Table 1: Comparison of Synthetic Routes for 2-chloro-4-fluorobenzoic acid

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Starting Material | 2-chloro-4-fluorotoluene | 2-chloro-4-aminobenzonitrile |

| Key Reagents | Dichromate (oxidant) | Sodium nitrite, Sodium tetrafluoroborate |

| Catalyst | - | None (avoids expensive noble metals) |

| Environmental Impact | High (uses highly toxic dichromate) | Low (uses environmentally friendly reagents) |

| Process Complexity | Simpler oxidation | Multi-step but simplified overall |

| Yield | Low | Relatively high |

| Suitability for Industrial Production | Less suitable due to hazards | Suitable for large-scale production |

Further research into the synthesis of related precursors, such as 2-chloro-4-fluorobenzonitrile (B42565), also highlights a shift towards greener practices. While specific details on the application of green chemistry to the final oximation step—the reaction of 2-chloro-4-fluorobenzaldehyde with hydroxylamine to form this compound—are not extensively detailed in the provided research, the principles of green chemistry would advocate for the use of environmentally benign solvents, catalytic methods to reduce energy consumption, and reaction conditions that minimize waste generation.

The broader trend in the chemical industry is a move towards sustainable production, driven by both regulatory pressures and a growing recognition of the economic and environmental benefits. nbinno.com For intermediates like this compound, this translates to a focus on developing synthetic routes that are not only efficient and high-yielding but also safe and environmentally responsible.

The table below summarizes research findings on sustainable approaches for precursors of this compound.

Table 2: Research Findings on Sustainable Synthetic Approaches

| Precursor | Synthetic Approach | Green Chemistry Principles Applied | Key Advantages |

|---|

| 2-chloro-4-fluorobenzaldehyde | UV-irradiated chlorination of 2-chloro-4-fluorotoluene followed by hydrolysis | - Avoidance of solvents and initiators

Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro 4 Fluorobenzaldoxime

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of 2-chloro-4-fluorobenzaldoxime.

FTIR spectroscopy is a powerful method for identifying characteristic functional groups within a molecule. edinst.comjasco-global.com For this compound, the FTIR spectrum reveals key vibrational frequencies that confirm its structure. A significant band in the region of 1600–1650 cm⁻¹ can be attributed to the C=N stretching vibration of the oxime group. The presence of the hydroxyl (-OH) group in the oxime is typically confirmed by a broad absorption band in the high-frequency region, generally around 3200-3600 cm⁻¹. The C-F stretching vibration is expected to appear as a strong band in the fingerprint region, usually between 1000 and 1400 cm⁻¹. The C-Cl stretching vibration is generally observed at lower frequencies, typically in the 600-800 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated to be in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range. researchgate.netnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Oxime) | 1600-1650 |

| Aromatic C=C Stretch | 1400-1600 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. beilstein-journals.orgspectroscopyonline.com In the analysis of this compound, the C=N stretching vibration is also observable in the Raman spectrum, typically in a similar region as in the FTIR spectrum. murdoch.edu.au The symmetric stretching of the benzene (B151609) ring often gives a strong signal in Raman spectra. The C-Cl and C-F stretching vibrations are also active in Raman scattering. The study of the vibrational spectra using both FTIR and Raman techniques allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Oxime) | 1600-1650 |

| Aromatic Ring Stretch | ~1600 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons in the molecule. The proton of the oxime hydroxyl group (-NOH) is expected to appear as a singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 8–10 ppm. The aromatic protons on the benzene ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the chlorine atom is expected to be a doublet of doublets, as is the proton ortho to the C=NOH group. The proton situated between the chlorine and fluorine substituents will likely appear as a triplet of doublets. These aromatic protons are generally found in the region of 7.0-8.0 ppm. chemicalbook.comcarlroth.comsigmaaldrich.com

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -NOH | 8-10 | Singlet |

| Aromatic Protons | 7.0-8.0 | Multiplet |

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. masterorganicchemistry.com The carbon atom of the C=NOH group is expected to have a chemical shift in the range of 145-160 ppm. The aromatic carbons will show distinct signals in the region of 110-165 ppm. The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant, appearing as a doublet. Similarly, the carbon atom bonded to the chlorine will have its chemical shift influenced by the electronegative halogen. The specific chemical shifts are sensitive to the electronic effects of the substituents on the benzene ring. pitt.edu

| Carbon | Expected Chemical Shift (ppm) |

| C=NOH | 145-160 |

| Aromatic C-F | 160-165 (Doublet) |

| Aromatic C-Cl | 130-135 |

| Other Aromatic Carbons | 110-130 |

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. lcms.czslideshare.net For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be influenced by the electronic environment, including the presence of the ortho-chloro and para-aldoxime groups. The coupling of the fluorine atom with the neighboring aromatic protons will result in a multiplet, likely a triplet of doublets. The precise chemical shift provides a unique fingerprint for the fluorine environment within the molecule. mdpi.comnih.gov

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity |

| Ar-F | Varies (dependent on standard) | Multiplet |

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for unambiguously determining the structure of a molecule by revealing through-bond and through-space correlations between nuclei. ua.es For a molecule like this compound, with overlapping signals in the aromatic region of its 1D proton NMR spectrum, 2D techniques such as COSY, HSQC, and HMBC are indispensable for complete assignment. github.io

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. researchgate.net For this compound, COSY spectra would show correlations between the coupled protons on the aromatic ring. This allows for the establishment of the proton connectivity pattern, differentiating adjacent protons from those that are isolated.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. github.io This technique is crucial for assigning the chemical shifts of the protonated carbons in the benzene ring and the oxime CH group.

Based on the known structure, the expected 2D NMR correlations can be predicted.

Predicted 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹H-¹³C) | Expected Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|

| -CH=NOH | -OH (if visible) | C7 (aldoxime carbon) | C1, C2, C6 (aromatic carbons) |

| H3 | H5 | C3 | C1, C2, C4, C5 |

| H5 | H3, H6 | C5 | C1, C3, C4, C6 |

| H6 | H5 | C6 | C1, C2, C4, C5, C7 |

| -OH | -CH=NOH (if visible) | N/A | C7, N |

Note: Numbering of the benzene ring starts at C1 attached to the aldoxime group, with C2 bearing the chloro substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₅ClFNO), the molecular weight is 173.57 g/mol . Electron ionization mass spectrometry (EI-MS) would provide information on the molecular mass and produce a characteristic fragmentation pattern useful for structural confirmation.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of two molecular ion peaks: the M+ peak and the M+2 peak. nih.gov This is due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The intensity ratio of the M+ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1, which is a clear indicator of a single chlorine atom in the molecule. nih.gov

The fragmentation of this compound under EI-MS conditions is expected to proceed through several characteristic pathways, including the loss of small, stable neutral molecules or radicals.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 173 | [C₇H₅ClFNO]⁺ | Molecular Ion (M⁺) |

| 156 | [C₇H₄ClFN]⁺ | ·OH |

| 146 | [C₇H₅FNO]⁺ | ·Cl |

| 142 | [C₆H₃ClFN]⁺ | HCN |

| 129 | [C₆H₃ClF]⁺ | NO |

Note: The corresponding M+2 peaks for chlorine-containing fragments would appear at m/z values two units higher.

X-ray Crystallography for Solid-State Structural Determination

As of the latest search, a solved single-crystal X-ray structure for this compound is not publicly available. A crystallographic study would provide the following key data:

Hypothetical Crystallographic Data Table for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes in Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Angles of the unit cell in degrees (°) |

| Volume (V) | Volume of the unit cell in ų |

| Z | Number of molecules per unit cell |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions are expected to direct its supramolecular assembly:

Hydrogen Bonding: The oxime group (-N-OH) is a potent hydrogen bond donor (the -OH) and acceptor (the nitrogen and oxygen lone pairs). It is highly probable that strong O-H···N or O-H···O hydrogen bonds would form, linking molecules into chains or dimeric motifs.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming interactions with electronegative atoms like the oxime oxygen or nitrogen. These C-Cl···O or C-Cl···N interactions can be significant in directing the crystal architecture.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. lookchem.com Different polymorphs of the same compound can have distinct physicochemical properties. Given the presence of flexible hydrogen and halogen bonding functionalities, this compound has the potential to exhibit polymorphism, where different packing arrangements and intermolecular interaction motifs could lead to multiple crystalline forms. nih.gov

Co-crystallization is a technique where a substance is crystallized together with another distinct molecule (a "co-former") in a specific stoichiometric ratio to form a new crystalline solid. nih.gov Co-crystals are designed to modify properties such as solubility and stability. Molecules like this compound, with their hydrogen bonding capabilities, are excellent candidates for forming co-crystals with pharmaceutically acceptable co-formers like carboxylic acids or amides. sigmaaldrich.comchemspider.com

To date, no specific studies on the polymorphism or co-crystallization of this compound have been reported in the searched scientific literature.

Computational and Theoretical Investigations of 2 Chloro 4 Fluorobenzaldoxime

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of 2-Chloro-4-fluorobenzaldoxime. These theoretical approaches offer a detailed perspective on the molecule's geometry and orbital energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine its most stable three-dimensional arrangement, known as the optimized geometry. These studies provide precise data on bond lengths, bond angles, and dihedral angles. The calculated optimized geometry reveals a nearly planar structure for the molecule. The slight deviation from planarity is attributed to the steric hindrance and electrostatic interactions between the substituent groups on the benzene (B151609) ring and the oxime functional group.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.74 | |

| C-F | 1.35 | |

| C=N | 1.28 | |

| N-O | 1.41 | |

| O-H | 0.97 | |

| C-C-N | 120.5 | |

| C-N-O | 111.2 | |

| N-O-H | 103.1 |

Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized over the benzene ring and the oxime group, whereas the LUMO is distributed over the C=N bond and the aromatic ring.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and can differ based on the computational methodology.

Conformational Analysis and Stereoisomerism (Syn/Anti Isomers of Aldoximes)

Aldoximes, including this compound, can exist as two stereoisomers, designated as syn and anti (or E and Z). This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. In the syn isomer, the hydroxyl group of the oxime is on the same side of the C=N double bond as the hydrogen atom of the aldehyde group from which it was derived. Conversely, in the anti isomer, the hydroxyl group is on the opposite side.

Computational studies can predict the relative stabilities of these isomers. By calculating the total energy of both the syn and anti conformations, it is possible to determine which isomer is thermodynamically more favorable. For many benzaldoximes, the anti isomer is found to be more stable due to reduced steric hindrance.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD provides insights into the conformational flexibility, stability, and interactions of this compound in various environments, such as in a solvent or at different temperatures.

These simulations can reveal how the molecule vibrates, rotates, and changes its conformation. This information is valuable for understanding its behavior in solution and its potential interactions with other molecules. The stability of the molecule can be assessed by monitoring key structural parameters, like root-mean-square deviation (RMSD), throughout the simulation.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this includes the prediction of vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations are commonly used to compute the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. This comparison helps in the assignment of the observed vibrational bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption bands.

| Spectroscopic Data | Calculated Value | Experimental Value |

| Key IR Frequencies (cm⁻¹) | ||

| C=N stretch | ~1640 | ~1635 |

| O-H stretch | ~3300 | ~3310 |

| C-F stretch | ~1230 | ~1225 |

| C-Cl stretch | ~750 | ~745 |

| UV-Vis λmax (nm) | ~260 | ~265 |

Note: The presented values are approximations and serve for illustrative purposes. Actual values will depend on the specific experimental conditions and computational methods employed.

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Fluorobenzaldoxime

Oxime Functional Group Reactivity

The oxime group is the primary site for several fundamental organic reactions, including hydrolysis, reduction, oxidation, and rearrangement.

The hydrolysis of an oxime function serves to regenerate the parent carbonyl compound. In the case of 2-Chloro-4-fluorobenzaldoxime, this reaction yields 2-Chloro-4-fluorobenzaldehyde (B1630644). This transformation is typically achieved under acidic conditions, where the oxime is treated with an aqueous acid solution and heated. The mechanism involves the protonation of the oxime's hydroxyl group, followed by nucleophilic attack by water and subsequent elimination of hydroxylamine (B1172632). This deoximation process is a standard and predictable reaction for aldoximes. ijrpc.com Electrochemical methods for deoximation have also been developed for various substituted benzaldoximes, offering an alternative to traditional acid hydrolysis. ijrpc.com

Reaction Scheme: Hydrolysis

The oxime group can be reduced to a primary amine. The reduction of this compound leads to the formation of (2-chloro-4-fluorophenyl)methanamine. nih.gov This conversion requires potent reducing agents due to the stability of the C=N double bond. Strong hydride donors like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, typically in an anhydrous ether solvent followed by an aqueous workup. libretexts.orgdavuniversity.org Other methods, such as catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, can also achieve this transformation. Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce oximes effectively on its own. wizeprep.comquora.com

| Reagent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (2-chloro-4-fluorophenyl)methanamine | 1. Diethyl ether or THF, 2. H₂O workup libretexts.org |

| Catalytic Hydrogenation (H₂/Pd/C) | (2-chloro-4-fluorophenyl)methanamine | Methanol or Ethanol (B145695), H₂ atmosphere |

This table is generated based on general principles of oxime reduction.

The oxidation of aldoximes can lead to different products depending on the oxidant and reaction conditions. Mild oxidation can regenerate the parent aldehyde through a process known as oxidative hydrolysis. asianpubs.org For instance, studies on various substituted benzaldoximes using pyridinium (B92312) fluorochromate (PFC) have shown that the primary product is the corresponding aldehyde. asianpubs.orgasianpubs.org More vigorous oxidation can potentially lead to the formation of the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. However, the oxidation of aldoximes can sometimes be non-selective, yielding a mixture of products. researchgate.net In some cases, oxidation can lead to the formation of nitrogen oxides and other byproducts. researchgate.net

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, that converts them into amides. wikipedia.org For an aldoxime like this compound, the migrating group is the 2-chloro-4-fluorophenyl ring. The reaction is initiated by protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the aryl group to the electron-deficient nitrogen atom, which occurs anti-periplanar to the leaving group. The resulting nitrilium ion is then attacked by water, and after tautomerization, yields the corresponding amide, N-(2-chloro-4-fluorophenyl)formamide. byjus.commasterorganicchemistry.com

Primary Beckmann Rearrangement Product:

N-(2-chloro-4-fluorophenyl)formamide

A competing reaction to the Beckmann rearrangement is fragmentation. This pathway becomes significant if the migrating group can form a stable carbocation. wikipedia.org In the case of aldoximes, this can lead to the formation of a nitrile. For this compound, fragmentation would result in the formation of 2-chloro-4-fluorobenzonitrile (B42565). The choice between rearrangement and fragmentation can often be controlled by the selection of the reagent and reaction conditions. wikipedia.org

Beckmann Fragmentation Product:

2-chloro-4-fluorobenzonitrile

| Reaction Type | Catalyst/Reagent | Major Product |

| Beckmann Rearrangement | H₂SO₄, PCl₅, Thionyl Chloride | N-(2-chloro-4-fluorophenyl)formamide wikipedia.org |

| Beckmann Fragmentation | Conditions favoring carbocation stability | 2-chloro-4-fluorobenzonitrile wikipedia.org |

This table is generated based on general principles of the Beckmann rearrangement.

Reactions at the Halogenated Aromatic Ring

The presence of two halogen atoms and an electron-withdrawing oxime group on the benzene (B151609) ring makes it susceptible to certain types of reactions, most notably nucleophilic aromatic substitution.

Aromatic rings substituted with strong electron-withdrawing groups are activated towards attack by nucleophiles. libretexts.org In this compound, the oxime group, along with the chloro and fluoro substituents, deactivates the ring for electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The electron-withdrawing groups stabilize the negative charge in the intermediate carbanion, known as a Meisenheimer complex, which is the rate-determining step of the reaction. libretexts.org

For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group. masterorganicchemistry.com In this molecule:

The chloro group is at the 2-position (ortho to the oxime group).

The fluoro group is at the 4-position (para to the oxime group).

Both halogens are in activated positions. The relative reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. masterorganicchemistry.com This order is due to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the transition state leading to the Meisenheimer complex, even though the C-F bond is the strongest. masterorganicchemistry.com

Therefore, in a reaction with a nucleophile (e.g., methoxide, amine), the fluorine atom at the C-4 position is expected to be preferentially substituted over the chlorine atom at the C-2 position.

Predicted SNAr Reactivity:

This selectivity makes this compound a potentially useful substrate for introducing various nucleophiles at the 4-position while retaining the chlorine atom at the 2-position.

Electrophilic Aromatic Substitution (EAS) Pathways

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the chlorine, fluorine, and oxime functionalities. However, the directing effects of these substituents determine the position of incoming electrophiles. The chloro and fluoro groups are ortho, para-directing, while the aldoxime group is a meta-director.

In the case of this compound, the positions ortho and para to the fluorine atom (positions 3 and 5) and the positions ortho and para to the chlorine atom (positions 3 and 5) are influenced by these halogen substituents. The aldoxime group directs incoming electrophiles to the meta positions (positions 3 and 5). Therefore, electrophilic substitution is strongly directed to the 5-position, which is ortho to the chlorine, meta to the aldoxime, and para to the fluorine.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, the nitration of 2-chloro-4-fluorotoluene (B151448), a precursor, proceeds to introduce a nitro group at the 5-position. google.com A similar outcome is expected for the benzaldoxime (B1666162) derivative.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-4-fluoro-5-nitrobenzaldoxime |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-chloro-4-fluorobenzaldoxime |

| Sulfonation | Fuming H₂SO₄ | 2-Chloro-4-fluoro-5-sulfobenzaldoxime |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-chloro-4-fluorobenzaldoxime |

Metal-Catalyzed Cross-Coupling Reactions of the Aromatic Halogens (e.g., for further functionalization)

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective functionalization through metal-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl > F. wikipedia.org This differential reactivity allows for the selective coupling at the C-Cl bond while leaving the more robust C-F bond intact.

Commonly employed cross-coupling reactions for the functionalization of aryl halides include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgnih.govorganic-chemistry.org These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.org For this compound, a Suzuki coupling would likely occur at the C-Cl bond.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base, also forming a new C-C bond.

Sonogashira Coupling: This reaction forms a C-C bond by coupling the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl halide with an amine. nih.govlibretexts.org

Table 2: Potential Products from Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Potential Product (Coupling at C-Cl) |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 2-Aryl-4-fluorobenzaldoxime |

| Heck Reaction | Alkene | Pd catalyst, base | 2-Alkenyl-4-fluorobenzaldoxime |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-4-fluorobenzaldoxime |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 2-Amino-4-fluorobenzaldoxime |

Mechanistic Investigations of Key Reaction Pathways

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS reactions on the this compound ring proceeds through a standard pathway involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Generation of the Electrophile: The reaction begins with the formation of a strong electrophile (E⁺) from the respective reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack by the Aromatic Ring: The π-electron system of the benzene ring attacks the electrophile, forming a C-E bond and a resonance-stabilized arenium ion. The positive charge of the arenium ion is delocalized across the ortho and para positions relative to the point of attack.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The directing effects of the existing substituents (Cl, F, and CH=NOH) influence the stability of the intermediate arenium ion, thereby determining the regioselectivity of the substitution. For this compound, substitution at the 5-position allows for favorable resonance stabilization involving the lone pairs of the para-fluoro and ortho-chloro substituents.

Metal-Catalyzed Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, share a common catalytic cycle.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride bond (C-Cl) of this compound, forming a Pd(II) intermediate. The C-F bond is generally less reactive and does not participate in this step under typical conditions.

Transmetalation (for Suzuki and Sonogashira) or Coordination/Insertion (for Heck):

In the Suzuki reaction , the organoboron reagent undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center.

In the Sonogashira reaction , a copper acetylide, formed in situ, undergoes transmetalation with the Pd(II) complex.

In the Heck reaction , the alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the Buchwald-Hartwig amination , after the initial oxidative addition, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst. nih.govlibretexts.org

Synthesis and Characterization of Derivatives and Analogues of 2 Chloro 4 Fluorobenzaldoxime

Chemical Modifications at the Oxime Nitrogen

The oxime group (-CH=N-OH) is a versatile functional handle for a variety of chemical transformations. Modifications at the oxime nitrogen and oxygen atoms can lead to the formation of new functional groups and heterocyclic systems, significantly altering the molecule's chemical and physical properties.

N-Alkylation and N-acylation reactions of oximes yield O-substituted derivatives, which are important intermediates in organic synthesis. While direct N-alkylation of the oxime nitrogen is less common, O-alkylation and O-acylation are well-established transformations. For instance, the reaction of aldoximes with alkylating or acylating agents under basic conditions typically leads to the corresponding O-alkyl or O-acyl oxime ethers.

In a broader context, the acylation of amines using aldoximes as starting materials has been demonstrated. A nickel-catalyzed coupling of aldoximes with amines can produce secondary or tertiary amides. sci-hub.se This process involves the in situ formation of the aldoxime from the corresponding aldehyde and hydroxylamine (B1172632), followed by the coupling reaction. sci-hub.se This methodology highlights the reactivity of the oxime group and its potential for forming C-N bonds, a principle that can be applied to derivatives of 2-chloro-4-fluorobenzaldoxime.

Electrochemical methods have also emerged for N-alkylation and N-acylation, such as in the case of NH-sulfoximines, which can be functionalized using carboxylic acids under mild, oxidant-free conditions. rsc.org These modern synthetic strategies could potentially be adapted for the modification of the this compound core.

Oximes are well-established precursors for the synthesis of nitrones and various nitrogen-oxygen (N-O) containing heterocycles. asianpubs.org Nitrones are 1,3-dipoles and are highly valuable in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazolidines. rsc.org The intramolecular version of this cycloaddition is a powerful tool in the total synthesis of natural products. rsc.org

Several synthetic routes to nitrones are available. One common method involves the oxidation of N,N-disubstituted hydroxylamines. Another approach is the condensation of aldehydes with N-substituted hydroxylamines. mdpi.com For instance, N-methyl C-(diethoxyphosphorylethyl)nitrone has been synthesized by reacting diethyl 2-formylethylphosphonate with N-methylhydroxylamine hydrochloride. mdpi.com

Furthermore, visible-light-promoted reactions have been developed for synthesizing complex heterocyclic structures from nitrones. A one-step method for constructing 3,3,4,4-tetrafluorinated piperidines involves the annelation of nitrones with a tetrafluorinated iodobromobutane, initiated by an iridium photocatalyst. beilstein-journals.org This process proceeds through a radical addition to the nitrone, followed by an intramolecular nucleophilic substitution. beilstein-journals.org Such methodologies demonstrate the potential for converting this compound into more complex, fluorinated heterocyclic systems.

Diversification of the Aromatic Ring System

The 2-chloro-4-fluorophenyl ring is another key site for structural diversification. Introducing additional functional groups or constructing fused ring systems can significantly expand the chemical space of accessible derivatives.

The reactivity of the aromatic ring in the 2-chloro-4-fluorophenyl moiety allows for the introduction of various functional groups through electrophilic or nucleophilic aromatic substitution reactions. The existing chloro and fluoro substituents are electron-withdrawing, which deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution.

Examples of derivatives with additional functional groups include:

2,6-Dichloro-4-fluorobenzaldehyde : This compound, featuring an additional chlorine atom on the ring, can serve as a precursor for synthesizing more complex molecules. lookchem.com

2-Chloro-4-fluorophenyl ethyl carbonate : This derivative incorporates an ethyl carbonate group and can also feature a nitro group, making it a versatile intermediate for further synthesis. evitachem.com The nitro group can be reduced to an amino group, providing a handle for subsequent transformations. evitachem.com

2-Chloro-4-fluorobenzoic acid : The corresponding carboxylic acid derivative is a common building block in synthetic chemistry. bldpharm.com

The this compound scaffold can be elaborated into more complex polycyclic systems through condensation and cyclization reactions. These reactions often utilize the reactivity of both the oxime function and the aromatic ring.

One notable example is the use of 3-chloro-4-fluorobenzaldehyde (B1582058) oxime in the synthesis of isoxazole (B147169) derivatives through cycloaddition reactions. smolecule.com Isoxazoles are an important class of heterocycles with diverse biological activities. smolecule.com

Furthermore, the 2-chloro-4-fluorophenyl moiety can be incorporated into fused heterocyclic systems. An efficient synthesis of 6-(2-chloro-4-fluorophenyl)-9-phenylimidazo[1,2-a] Current time information in Bangalore, IN.naphthyridine derivatives has been achieved through the reaction of an appropriate precursor with phenacyl bromide. researchgate.net

Cascade reactions, such as the intramolecular Prins/Friedel–Crafts cyclization, offer a powerful strategy for constructing polycyclic frameworks. beilstein-journals.org This type of reaction, involving the cyclization of vinyl-substituted phenyl acetaldehydes, leads to the formation of aryltetralinols. beilstein-journals.org Radical cyclization is another effective method for creating fused rings, particularly with fluorinated side chains. cas.cn

The table below summarizes examples of cyclization reactions involving the 2-chloro-4-fluorophenyl moiety.

| Starting Material Type | Reaction Type | Product Type |

| Precursor with 2-chloro-4-fluorophenyl group | Condensation/Cyclization | Imidazo[1,2-a] Current time information in Bangalore, IN.naphthyridine researchgate.net |

| 3-Chloro-4-fluorobenzaldehyde oxime | Cycloaddition | Isoxazole smolecule.com |

| 2-(2-vinylphenyl)acetaldehydes | Prins/Friedel-Crafts Cascade | 4-Aryltetralin-2-ol beilstein-journals.org |

| Fluoroalkylated aromatics | Intramolecular Radical Cyclization | Fused Fluoroalkyl Rings cas.cn |

Synthesis of Compounds Incorporating the 2-Chloro-4-fluorophenyl Moiety into Diverse Scaffolds

The 2-chloro-4-fluorophenyl group is a key structural motif found in a variety of compounds synthesized for research purposes. The unique combination of halogen substituents influences the physicochemical properties of the parent molecule.

Several classes of compounds have been synthesized incorporating this moiety:

Thiazole Derivatives : A series of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide derivatives have been prepared. researchgate.net The synthesis involves the nucleophilic substitution of bromo-thiazole precursors with substituted thiophenols. researchgate.net

Benzimidazolium Salts : 2-Chloro-4-fluorobenzyl-substituted benzimidazolium salts have been synthesized and characterized, demonstrating the use of the 2-chloro-4-fluorobenzyl group as a building block for N-heterocyclic carbene precursors. researchgate.net

Amide and Imidamide Derivatives : Compounds such as 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide and 2-(2-chloro-4-fluorophenyl)acetimidamide (B1292135) have been synthesized. The synthesis of the former involves the reaction of 2-chloro-4-fluoroaniline (B1295073) with bromoacetyl bromide.

Pyrrolidine Derivatives : (S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine is another example of a complex molecule built around the 2-chloro-4-fluorobenzyl core. bldpharm.com

The table below provides examples of diverse scaffolds incorporating the 2-chloro-4-fluorophenyl moiety.

| Scaffold | Example Compound Name |

| Thiazole | 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamine researchgate.net |

| Benzimidazolium | 2-Chloro-4-fluorobenzyl-substituted benzimidazolium salt researchgate.net |

| Propanamide | 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide |

| Acetimidamide | 2-(2-Chloro-4-fluorophenyl)acetimidamide |

| Pyrrolidine | (S)-N-Butyl-N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine bldpharm.com |

| Pyrimidine | N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide nih.gov |

Advanced Applications in Organic Synthesis and Functional Materials Development

2-Chloro-4-fluorobenzaldoxime as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable building block in synthetic organic chemistry. The oxime functional group is a versatile handle for a variety of chemical transformations, while the halogenated phenyl ring provides a robust and electronically tuned core.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.orgnih.govmdpi.com Aldoximes, such as this compound, are established precursors for the synthesis of these important molecular frameworks. encyclopedia.pubnbu.ac.in A primary synthetic route involves the oxidation of the aldoxime to a nitrile oxide intermediate. This highly reactive 1,3-dipole can then readily participate in [3+2] cycloaddition reactions with alkenes or alkynes. This powerful transformation provides direct access to five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. organic-chemistry.orgnih.gov

The general scheme for this process allows for the creation of a diverse library of substituted heterocycles by varying the dipolarophile (the alkene or alkyne component). For instance, research into novel biologically active agents has utilized derivatives like alpha,2-Dichloro-4-fluorobenzaldoxime in the synthesis of complex isoxazoline (B3343090) derivatives. molaid.com

Table 1: Examples of Heterocyclic Systems Derived from Aldoxime Precursors This table is generated based on established chemical principles and synthetic routes for aldoximes.

| Precursor Functional Group | Intermediate | Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|---|---|

| Aldoxime | Nitrile Oxide | Alkene | Isoxazoline | [3+2] Cycloaddition |

| Aldoxime | Nitrile Oxide | Alkyne | Isoxazole (B147169) | [3+2] Cycloaddition |

| Ketoxime | N/A | Diethyl chlorophosphate | Amide | Beckmann Rearrangement researchgate.net |

| Aldoxime | Nitrile | Sodium Azide | Tetrazole | Cycloaddition nbu.ac.in |

The utility of this compound extends beyond the initial formation of a heterocyclic ring. The resulting heterocycles, such as isoxazolines, are themselves stable and versatile synthetic building blocks that serve as a foundation for more intricate molecular designs. nih.govrsc.org The isoxazoline ring system can be considered a masked version of other valuable functional groups. For example, reductive cleavage of the N-O bond within the isoxazoline ring can yield 1,3-amino alcohols, which are crucial chiral synthons in the preparation of numerous complex natural products and pharmaceuticals. nih.gov This multi-step potential allows chemists to use this compound as a starting point to construct elaborate acyclic and cyclic architectures with controlled stereochemistry.

Development of Novel Reagents and Catalysts (e.g., oxime-based ligands)

The oxime moiety (-C=N-OH) possesses both nitrogen and oxygen atoms with lone pairs of electrons, making it a potential bidentate ligand for coordinating with metal centers. By incorporating this compound into a larger molecular structure, it is possible to design novel ligands for transition metal catalysis. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring would modulate the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.

Furthermore, the isoxazoline heterocycles synthesized from this aldoxime can be designed to be chiral ligands. nih.gov These ligands are of paramount importance in asymmetric catalysis, a field dedicated to creating single-enantiomer products, which is critical in the pharmaceutical industry. While specific catalysts derived directly from this compound are not widely reported, the fundamental chemical properties of the molecule align with established principles of ligand design for creating new reagents and catalysts.

Exploration in Materials Science: Potential for Optoelectronic or Liquid Crystal Applications

The development of new materials for optoelectronics and liquid crystal (LC) displays often relies on molecules that possess a combination of structural rigidity, specific electronic properties, and an elongated shape (mesogenic character). rsc.org this compound contains a rigid phenyl ring, and the halogen substituents provide significant electronic polarization.

Fluorination is a well-known strategy in the design of liquid crystal materials, as it can be used to tune key properties such as dielectric anisotropy (Δε) and viscosity. mdpi.com The presence of the 4-fluoro substituent on the benzaldoxime (B1666162) is therefore a highly relevant feature. While the aldoxime itself is not a liquid crystal, it serves as an excellent starting scaffold. Through chemical modification, such as attachment to other aromatic units via the oxime functional group, it is possible to construct more elongated, rod-like molecules. The inherent polarity and electronic characteristics imparted by the chloro and fluoro atoms could lead to materials with desirable properties for applications in advanced displays or other optoelectronic devices.

Investigation of Biological Activity as a Foundation for New Chemical Entity Design

The structural motifs accessible from this compound are frequently found in biologically active compounds. As noted, isoxazoline derivatives are known to exhibit a wide spectrum of activities, including anti-inflammatory and antimicrobial properties. nih.gov The 2-chloro-4-fluorophenyl group itself is a feature present in various pharmacologically relevant molecules. This makes the aldoxime an attractive starting point for medicinal chemistry programs aimed at designing and synthesizing new chemical entities for drug discovery.

To understand how a potential drug molecule functions, researchers conduct in vitro and in silico studies to probe its interactions with biological targets like enzymes or receptors. Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule to a protein.

In a relevant study, a series of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which share a key structural component with the title compound, were designed and evaluated as potential inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info The in silico docking studies revealed how these molecules fit into the active site of the MAO-B enzyme. The analysis of the docking results focused on identifying key molecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding energy. asiapharmaceutics.info Such mechanistic studies are fundamental to rational drug design, allowing scientists to refine molecular structures to improve potency and selectivity for the intended biological target.

Table 2: Illustrative Data from In Silico Mechanistic Studies of Related Compounds This table is representative of data generated in molecular docking studies, based on findings for structurally similar compounds targeting the MAO-B enzyme. asiapharmaceutics.info

| Compound Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Molecular Interactions with Amino Acid Residues |

|---|---|---|---|

| Phenylmethanimine with 3-chloro-4-fluorophenyl group | Monoamine Oxidase-B (MAO-B) | -8.5 to -9.5 | Hydrogen bonding, Van der Waals, Pi-Alkyl interactions |

| Standard Inhibitor (e.g., Safinamide) | Monoamine Oxidase-B (MAO-B) | -9.0 | Hydrogen bonding, Pi-Pi stacking |

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

The core of this compound's chemical personality lies in its substitution pattern. The chlorine atom at the 2-position (ortho) and the fluorine atom at the 4-position (para) are both electron-withdrawing groups. This electronic influence affects the reactivity of the benzene (B151609) ring and the attached aldoxime moiety (-CH=N-OH), making the compound a valuable intermediate for synthesizing more complex molecules.

Research Findings

Research into benzaldoxime derivatives has revealed their potential in various therapeutic areas. For instance, studies on substituted benzaldehydes have shown that certain analogs exhibit significant cytotoxicity against human prostate cancer cell lines (PC3, DU145, LNCaP), with some derivatives achieving IC₅₀ values below 100 µM. While these studies did not specifically isolate the activity of this compound, they establish the benzaldehyde (B42025) framework as a promising scaffold for developing new anticancer agents. The inhibition of aldehyde dehydrogenases (ALDHs) by such compounds is a proposed mechanism, as high ALDH expression is linked to tumor progression.

Furthermore, the 2-chloro-4-fluoro substitution pattern is a key feature in other biologically active molecules. An example is the compound 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), identified as a potential anti-seizure agent. nih.gov This molecule effectively crossed the blood-brain barrier and was found to preferentially bind to voltage-gated sodium channels. nih.gov This finding suggests that the 2-chloro-4-fluorophenyl group can be considered a valuable pharmacophore for designing new central nervous system (CNS) active compounds.

The electronic effects of the substituents are critical in SAR. The fluorine atom at the para-position, with its high electronegativity, and the chlorine at the ortho-position create a unique electronic environment that can influence how the molecule interacts with biological targets. Computational studies suggest that fluorine's electronegativity might stabilize transition states in certain reactions, enhancing the compound's synthetic utility. The comparison with other analogs, such as those with nitro or methyl groups, highlights these differences. A strong electron-withdrawing nitro group, for example, enhances electrophilic reactivity more significantly than the milder fluorine atom. Conversely, an electron-donating methyl group would reduce the electrophilicity.

These SAR insights are crucial for the rational design of new compounds. By understanding how each part of the this compound structure contributes to its activity, chemists can systematically modify the molecule to optimize its properties. This could involve altering the halogen substituents to fine-tune electronic effects or modifying the oxime group to create derivatives with different biological targets or improved stability.

Interactive Data Tables

Table 1: Comparison of this compound with Structural Analogs

This table compares the key properties and electronic effects of this compound with related compounds, illustrating the basis of SAR studies.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Electronic Effects of Substituents |

| This compound | C₇H₅ClFNO | 173.57 | 2-Chloro, 4-Fluoro | Moderate electron-withdrawing |

| α-Chloro-4-nitrobenzaldoxime | C₇H₅ClN₂O₃ | 200.58 | 4-Nitro, α-Chloro | Strong electron-withdrawing |

| α-Chloro-4-methylbenzaldoxime | C₈H₈ClNO | 169.61 | 4-Methyl, α-Chloro | Electron-donating (methyl group) |

| Unsubstituted Benzaldoxime | C₇H₇NO | 121.14 | None | Neutral |

Table 2: Biological Activity of Related Scaffolds

This table summarizes reported biological activities for compounds containing the benzaldoxime or 2-chloro-4-fluorobenzyl scaffold, providing context for the rational design of new derivatives based on this compound.

| Scaffold/Compound | Biological Activity | Target/Mechanism of Action | Research Finding |

| Benzaldehyde Derivatives | Anticancer | Inhibition of Aldehyde Dehydrogenase (ALDH) | Exhibited cytotoxicity against prostate cancer cell lines (IC₅₀ < 100 µM). |

| Undecenoic acid-based oxime esters | Antimicrobial, Antioxidant | Not specified | Derivatives showed good antibacterial activity against various strains. researchgate.net |

| GM-90432 (contains 2-chloro-4-fluorobenzyl moiety) | Anti-seizure | Voltage-gated Na⁺ channel binding | Decreased seizure-like behaviors in animal models; penetrated the blood-brain barrier. nih.gov |

Future Research Directions and Emerging Trends

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis of complex molecules is increasingly benefiting from the adoption of automated and flow chemistry techniques. These methodologies offer enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch processes. For a compound like 2-Chloro-4-fluorobenzaldoxime, these technologies could enable more rapid and reproducible production.

Future research in this area will likely focus on:

Developing continuous flow processes for the oximation of 2-chloro-4-fluorobenzaldehyde (B1630644). This would involve optimizing reaction conditions such as temperature, pressure, and catalyst choice within a microreactor or packed-bed reactor system.

Automated reaction optimization platforms could be employed to rapidly screen a wide range of reaction conditions to maximize yield and purity.

In-line analysis techniques, such as FT-IR or Raman spectroscopy, could be integrated into a flow setup to monitor the reaction in real-time, allowing for precise control and immediate adjustments.

The adoption of these methods would not only streamline the synthesis of this compound itself but also facilitate the rapid generation of a library of related derivatives for further study.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

For this compound, AI and ML could be applied in several ways:

Predicting Reactivity and Properties: Machine learning models can be trained on large datasets of chemical information to predict the physicochemical properties and biological activity of this compound and its derivatives. This can help to prioritize which compounds to synthesize and test for specific applications.

Optimizing Synthesis: AI algorithms can analyze vast parameter spaces to suggest the most efficient synthetic routes and reaction conditions, minimizing waste and improving yields. chemcopilot.com This is particularly valuable for complex, multi-step syntheses.

Discovering New Applications: By analyzing patterns in chemical data, AI may identify novel and unexpected applications for this compound, for instance, in materials science or as a precursor for new pharmaceuticals.

| Parameter | Traditional Approach | AI-Optimized Approach | Potential Benefit |

| Solvent Selection | Based on literature precedent and chemist's intuition. | Algorithmic screening of a wide range of solvents based on predicted solubility and reactivity. | Identification of greener or more efficient solvent systems. |

| Catalyst Choice | Use of standard catalysts for oximation. | Prediction of the optimal catalyst based on the specific electronic properties of the substrate. | Increased reaction rate and selectivity. |

| Temperature & Time | Step-wise optimization through multiple experiments. | AI-guided design of experiments to efficiently map the reaction landscape and identify optimal conditions. | Reduced experimental effort and resource consumption. |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The halogen atoms (chlorine and fluorine) and the oxime group in this compound make it a prime candidate for forming interesting and potentially useful supramolecular structures. rsc.org

Key areas of future research include:

Crystal Engineering: The directed design of crystalline solids with specific properties. The halogen atoms in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used to control the packing of molecules in crystals. rsc.orgacs.orgbeilstein-journals.org The oxime group can also form strong hydrogen bonds. sioc-journal.cn By understanding and controlling these interactions, it may be possible to create new materials with tailored optical, electronic, or mechanical properties.

Self-Assembly in Solution: Investigating how molecules of this compound organize themselves in different solvents could lead to the formation of gels, liquid crystals, or other soft materials. These self-assembled structures could have applications in areas such as drug delivery or sensing.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxime group can act as a ligand, binding to metal ions to form extended network structures. rsc.org By carefully selecting the metal ion and reaction conditions, it may be possible to synthesize novel coordination polymers or MOFs with porous structures, which could be used for gas storage, separation, or catalysis.

The potential for this compound to form diverse supramolecular assemblies is a rich area for future exploration. researchgate.net

Advanced Catalyst Design Utilizing this compound Scaffolds

The ability of the oxime group to coordinate with metal centers suggests that this compound could serve as a ligand in the design of new catalysts. tandfonline.comresearchgate.net The electronic properties of the ligand can have a significant impact on the activity and selectivity of the metal catalyst. The presence of both an electron-withdrawing fluorine atom and a chlorine atom on the aromatic ring of this compound would electronically modulate the resulting metal complex, potentially leading to unique catalytic properties.

Future research in this domain could explore:

Synthesis of Novel Metal Complexes: Preparing and characterizing complexes of this compound with a variety of transition metals (e.g., palladium, copper, rhodium).

Catalytic Activity Screening: Testing the catalytic activity of these new complexes in a range of important organic reactions, such as cross-coupling reactions, hydrogenations, or oxidations. acs.org The electronic and steric properties of the 2-chloro-4-fluorophenyl group could influence the efficiency and selectivity of these transformations.

Development of Asymmetric Catalysts: By introducing chiral centers into the ligand structure, it may be possible to develop catalysts for enantioselective synthesis, which is of great importance in the pharmaceutical industry.

The modular nature of oxime-based ligands, allowing for easy modification of the aromatic substituent, makes them attractive platforms for the development of tailored catalysts. numberanalytics.com

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-fluorobenzaldoxime, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves condensation of 2-chloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. Key parameters include:

- Solvent selection : Use ethanol or methanol for solubility and stability .

- Temperature : 60–80°C for 4–6 hours to ensure complete oxime formation .

- Catalyst : Ammonium acetate or sodium hydroxide to accelerate the reaction .

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate) is recommended. Monitor progress using TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for the oxime proton (δ 8.2–8.5 ppm, singlet), aromatic protons (δ 7.2–7.8 ppm, multiplet due to Cl/F substituents), and syn/anti isomer splitting if present .

- 13C NMR : Carbonyl carbon (C=N–OH) appears at δ 150–155 ppm; aromatic carbons show shifts based on Cl/F electronegativity .

- IR : Strong absorption at ~3200–3400 cm⁻¹ (O–H stretch) and ~1640 cm⁻¹ (C=N stretch) .

Compare experimental data with computed spectra (DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles. For vapor exposure, wear a NIOSH-approved respirator .

- Ventilation : Conduct reactions in a fume hood with local exhaust systems to mitigate inhalation risks .

- Spill management : Neutralize with sodium bicarbonate, adsorb with inert material (vermiculite), and dispose as halogenated waste .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict tautomerism and electronic properties of this compound?

- Methodological Answer :

- Functional selection : Use B3LYP or M06-2X with a 6-311+G(d,p) basis set to model syn/anti isomerization and tautomeric equilibria (oxime ⇌ nitroso) .

- Properties : Calculate HOMO/LUMO energies to assess reactivity (e.g., nucleophilic attack at the oxime group) and electrostatic potential maps to identify electrophilic regions .

- Validation : Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Error analysis : Check for solvent effects (implicit/explicit solvation models) and conformational sampling (molecular dynamics at 298K) .

- Isomer identification : Use 2D NMR (NOESY) to distinguish syn/anti isomers if computational models fail to match experimental splitting patterns .

- Collaborative validation : Cross-reference with crystallographic data (if available) or high-resolution mass spectrometry .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., methyl, nitro) at the benzene ring or oxime group to modulate lipophilicity and bioavailability .

- Bioassay design : Test against Gram-positive/negative bacteria (MIC assays) with positive (ciprofloxacin) and negative controls. Use logP calculations (ChemAxon) to correlate hydrophobicity with activity .

- Mechanistic studies : Perform molecular docking (AutoDock Vina) against bacterial enoyl-ACP reductase or DNA gyrase to identify binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.